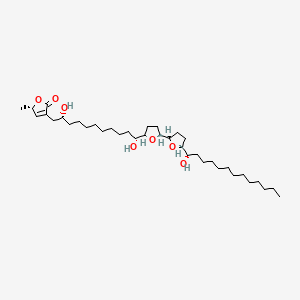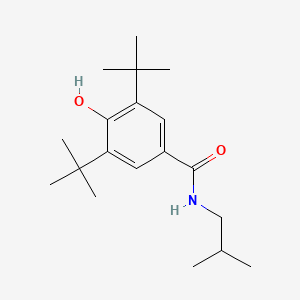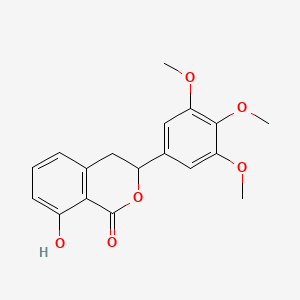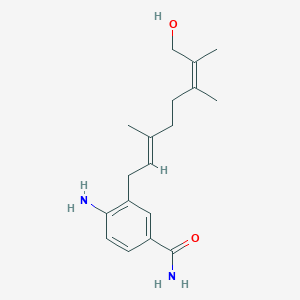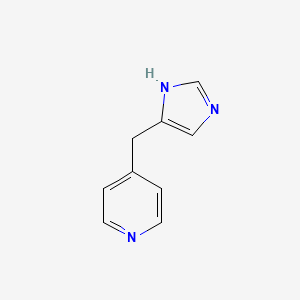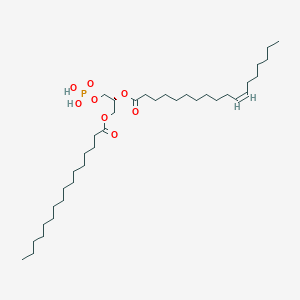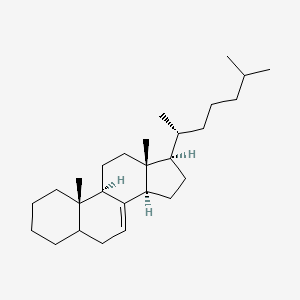
1-(9Z-octadecenoyl)-2-(11Z-eicosenoyl)-sn-glycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DG(18:1(9Z)/20:1(11Z)/0:0)[iso2], also known as DAG(18:1/20:1) or diacylglycerol(18:1/20:1), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(18:1(9Z)/20:1(11Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(18:1(9Z)/20:1(11Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:1(9Z)/20:1(11Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(18:1(9Z)/20:1(11Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(18:1(9Z)/20:1(11Z)/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(18:1(9Z)/20:1(11Z)) pathway and phosphatidylethanolamine biosynthesis pe(18:1(9Z)/20:1(11Z)) pathway. DG(18:1(9Z)/20:1(11Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:1(9Z)/20:1(11Z)/18:2(9Z, 12Z)) pathway, de novo triacylglycerol biosynthesis TG(18:1(9Z)/20:1(11Z)/18:3(6Z, 9Z, 12Z)) pathway, de novo triacylglycerol biosynthesis TG(18:1(9Z)/20:1(11Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:1(9Z)/20:1(11Z)/20:3(5Z, 8Z, 11Z)) pathway.
1-oleoyl-2-gondoyl-sn-glycerol is a 1,2-diacyl-sn-glycerol in which the acyl groups at positions 1 and 2 are specified as oleoyl and gondoyl respectively. It has a role as a mouse metabolite. It derives from an oleic acid and an (11Z)-icos-11-enoic acid.
Aplicaciones Científicas De Investigación
Synthesis and Biochemical Applications
- The synthesis of 1-0-[3H] alkyl-2-acyl-sn-glycerol-3-phosphorylethanolamine with unsaturated acyl chains like 1-(9Z-octadecenoyl)-2-(11Z-eicosenoyl)-sn-glycerol has been described for biochemical studies. This synthesis involves enzymatic reactions and is useful in the study of lipid biochemistry (Paltauf, 1976).
Marine Biology and Algae Research
- Research on brown algae Sargassum thunbergii led to the isolation of monogalactosyl diacylglycerols (MGDGs) similar to this compound. These compounds were identified using mass spectrometry and NMR techniques, highlighting their importance in marine biology and algae research (Kim et al., 2007).
Digestive System and Nutritional Studies
- Studies on the intestinal absorption of glycerol trioctadecenyl ether, a model substance for compounds like this compound, provide insights into the digestion of non-hydrolysed triglycerides. This research is significant for understanding lipid metabolism and nutrition (Spener et al., 1968).
Fungal Biology
- In fungal biology, compounds like glycerol tri-dehydrocrepenynate (similar to this compound) have been isolated from Basidiomycete Craterellus cornucopioides. This research helps in understanding the lipid composition of fungi (Magnus et al., 1989).
Pathogen Studies
- In pathogen studies, the characterization of acyl-phosphatidylinositol in Corynebacterium amycolatum revealed compounds containing structures similar to this compound. This study contributes to understanding the lipid composition of pathogens (Valero-Guillén et al., 2005).
Biosensor Development
- The development of a biosensor for nitric oxide detection used a lipidic bilayer incorporating compounds like this compound. This research is pivotal in biosensor technology and biomedical applications (Gomes et al., 2019).
Plant Biology and Lipid Metabolism
- In plant biology, studies on the isomeric sn-1-octadecenyl and sn-2-octadecenyl analogues of lysophosphatidylcholine, similar to this compound, provide insights into lipid metabolism and desaturation processes in plants (Sperling & Heinz, 1993).
Neurobiology
- The isolation of compounds from Bombycis corpus, including phospholipids structurally similar to this compound, highlights their potential neurotrophic effects in astrocytes. This is significant in neurobiology and the study of nerve growth factor (NGF) (Kwon et al., 2003).
Propiedades
Fórmula molecular |
C41H76O5 |
|---|---|
Peso molecular |
649 g/mol |
Nombre IUPAC |
[(2S)-1-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (Z)-icos-11-enoate |
InChI |
InChI=1S/C41H76O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h17-19,21,39,42H,3-16,20,22-38H2,1-2H3/b19-17-,21-18-/t39-/m0/s1 |
Clave InChI |
AKCNIDZVBDSVNW-VDHPRTRFSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCCCCCCCC |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-Butyl-2-oxo-4-[3-(pyridin-3-ylmethoxy)phenyl]-1,8-naphthyridin-3-yl]-3-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B1241356.png)
![2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid](/img/structure/B1241357.png)
![(4S)-4-(dipropylamino)-1,3,4,5-tetrahydrobenzo[cd]indole-6-carboxamide](/img/structure/B1241360.png)
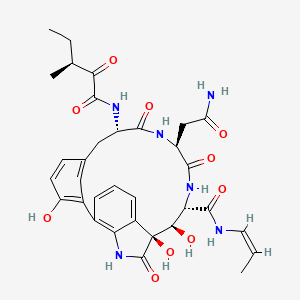
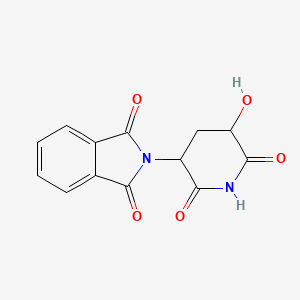
![7,8-dihydroxy-1-methoxy-3-methyl-10-oxo-1H,10H-pyrano[4,3-b]chromene-9-carboxylic acid](/img/structure/B1241364.png)
![(2E,4E,6Z)-3,7-Dimethyl-8-[(1E)-2-isopropyl-3-ethyl-2-cyclohexenylidene]-2,4,6-octatrienoic acid](/img/structure/B1241365.png)
